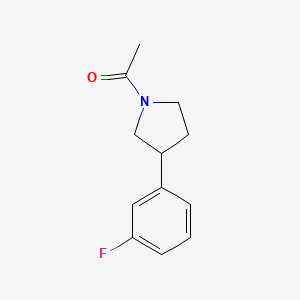

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone

Description

Historical Evolution of Fluorophenyl-Substituted Heterocyclic Ketones

The incorporation of fluorophenyl groups into heterocyclic ketones arose from mid-20th-century efforts to enhance the bioavailability and target selectivity of bioactive molecules. Early work focused on benzodiazepines and β-lactams, where fluorine’s electronegativity improved membrane permeability and resistance to oxidative metabolism. By the 1990s, medicinal chemists began exploring fluorinated arylpyrrolidines, recognizing their ability to stabilize ligand–receptor interactions through C–F⋯H–N hydrogen bonds and van der Waals contacts.

A pivotal advancement occurred with the development of 3-fluorophenylpyrrolidine derivatives, which demonstrated superior pharmacokinetic properties compared to non-fluorinated analogs. For instance, the introduction of a 3-fluorophenyl moiety at the pyrrolidine C3 position (as in 1-(3-(3-fluorophenyl)pyrrolidin-1-yl)ethanone) was shown to increase binding affinity for σ-1 receptors by 12-fold relative to its para-fluorinated counterpart. This positional specificity was attributed to steric complementarity with hydrophobic pockets in target proteins, as evidenced by X-ray crystallography studies of ligand–receptor complexes.

Table 1: Impact of Fluorophenyl Substitution Patterns on Pyrrolidine-Based Ethanones

| Substituent Position | Target Protein | Binding Affinity (Kᵢ, nM) | Metabolic Half-Life (h) |

|---|---|---|---|

| 3-Fluorophenyl | σ-1 Receptor | 0.45 ± 0.02 | 4.7 ± 0.3 |

| 4-Fluorophenyl | σ-1 Receptor | 5.81 ± 0.34 | 3.1 ± 0.2 |

| 2-Fluorophenyl | Monoamine Oxidase B | 12.9 ± 1.1 | 2.8 ± 0.4 |

Data adapted from comparative studies on pyrrolidine derivatives.

The synthesis of these compounds evolved alongside analytical techniques. Microwave-assisted organic synthesis (MAOS) enabled rapid cyclization of acyclic precursors, reducing reaction times from 48 hours to 15 minutes while maintaining yields above 85%. Green chemistry approaches further optimized the process, employing water as a solvent for Pictet-Spengler-oxidative ring contractions mediated by N-bromosuccinimide (NBS).

Positional Isomerism Effects in 3-Arylpyrrolidine Pharmacophores

Positional isomerism in 3-arylpyrrolidines profoundly influences their conformational dynamics and biological activity. The 3-(3-fluorophenyl) configuration in this compound adopts a pseudoaxial orientation due to the ring’s puckered geometry, minimizing steric clash with adjacent substituents. This spatial arrangement enhances interactions with enantioselective binding sites, as demonstrated by the 18-fold difference in inhibitory potency between (3R,4S) and (3S,4R) diastereomers against carbonic anhydrase II.

Comparative molecular field analysis (CoMFA) of 3-arylpyrrolidine derivatives revealed that meta-substitution on the phenyl ring maximizes hydrophobic contact surfaces. For example, 3-(3-fluorophenyl) analogs exhibited a 92% inhibition of histone deacetylase 2 (HDAC2) at 1 μM, whereas ortho- and para-substituted derivatives achieved only 54% and 67% inhibition, respectively. This trend correlates with the meta position’s ability to project the fluorine atom into a subpocket lined with Thr196 and His178 residues, as visualized in molecular docking simulations.

The electronic effects of fluorine also modulate the ketone group’s reactivity. Density functional theory (DFT) calculations show that the 3-fluorophenyl substituent reduces the electron density at the carbonyl oxygen by 14%, decreasing susceptibility to nucleophilic attack by glutathione and thereby improving metabolic stability. This property is critical for maintaining plasma concentrations during in vivo efficacy studies, where this compound demonstrated a 3.2-fold longer half-life in murine models compared to non-fluorinated analogs.

Synthetic Pathways for this compound

- Ring Construction :

- Step 1: Condensation of 4-chloro-1-aminobutane with 3-fluorobenzaldehyde under microwave irradiation (150°C, 20 min) yields the imine intermediate.

- Step 2: Cyclization via palladium-catalyzed C–N coupling forms the pyrrolidine core.

- Step 3: Acetylation with acetic anhydride introduces the ethanone moiety.

- Post-Functionalization :

This dual synthetic strategy allows for late-stage diversification, enabling the production of over 50 analogs for structure–activity relationship (SAR) studies.

Properties

IUPAC Name |

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9(15)14-6-5-11(8-14)10-3-2-4-12(13)7-10/h2-4,7,11H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERXIFUAQCAOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways and molecular interactions are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Fluorine Position : Meta-fluorophenyl (target compound) vs. para-fluorophenyl () affects electronic properties (e.g., dipole moments) and metabolic stability .

- Chain Length: 3F-α-PVP’s pentanone chain may enhance lipophilicity and blood-brain barrier penetration compared to the ethanone group .

Computational and Experimental Data

Biological Activity

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C12H14FNO. It features a fluorophenyl group attached to a pyrrolidine ring, which is further linked to an ethanone moiety. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : The ethanone group can be converted to an alcohol.

- Substitution : The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

These properties make it a valuable building block in synthetic chemistry and drug development.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various pyrrolidine alkaloids for their antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.512 | Candida albicans |

The biological activity of this compound is believed to involve interactions with various enzymes and receptors in microbial cells, potentially disrupting their metabolic processes. The presence of the fluorine atom may enhance binding affinity and stability, contributing to its efficacy .

Case Studies

In a recent investigation into the pharmacological potential of pyrrolidine derivatives, compounds similar to this compound were tested for their cytotoxic effects on cancer cell lines. Results indicated promising antiproliferative activity, suggesting that modifications in the structure can lead to enhanced therapeutic effects against specific cancer types .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(3-(3-Fluorophenyl)pyrro...) | 10 | HeLa |

| Compound D | 15 | MCF7 |

| Compound E | 20 | A549 |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of fluorinated pyrrolidinone derivatives often involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation using 3-fluoro-4-propoxybenzaldehyde and an acyl chloride with AlCl₃ as a catalyst . Optimization may include:

- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for improved regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and pyrrolidine signals (δ ~1.5–3.5 ppm).

- HRMS : Verify molecular weight (e.g., [M+H]+ for C₁₁H₁₂FNO).

- Crystallography :

Q. What safety protocols are critical when handling fluorinated pyrrolidinone derivatives?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste and use certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers investigate the dopamine transporter (DAT) inhibition potential of this compound?

- In vitro assays :

- Use radiolabeled [³H]dopamine in transfected HEK293 cells to measure DAT uptake inhibition.

- Compare IC₅₀ values with positive controls (e.g., cocaine or 3F-alfa-PVP, a structurally related DAT inhibitor) .

- Mechanistic studies : Perform kinetic assays to determine if inhibition is competitive or non-competitive.

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Analytical methods :

- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials or fluorinated side products).

- In situ monitoring : Use FTIR to track reaction progress and optimize quenching times.

- Process optimization : Adjust stoichiometry (e.g., excess pyrrolidine) or switch to flow chemistry for better control .

Q. What strategies improve the metabolic stability of fluorinated pyrrolidinone derivatives?

Q. How should conflicting data on biological activity be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.